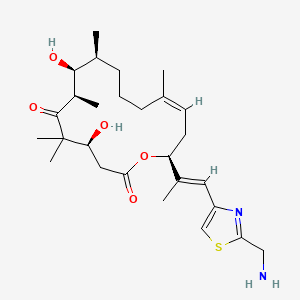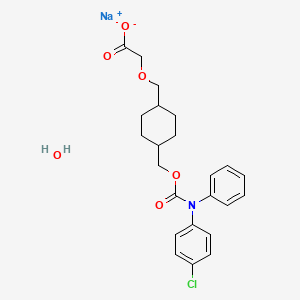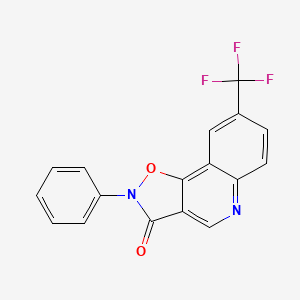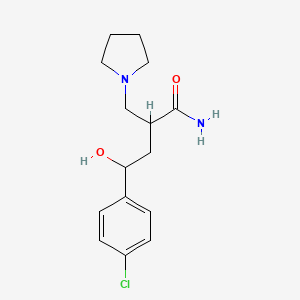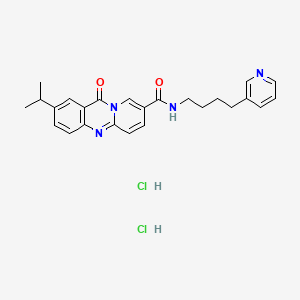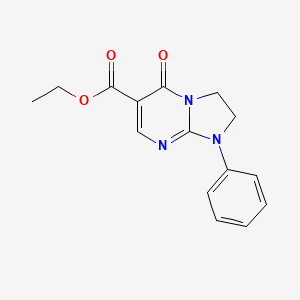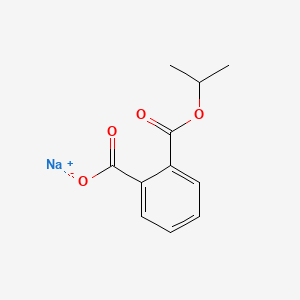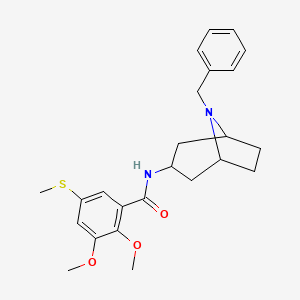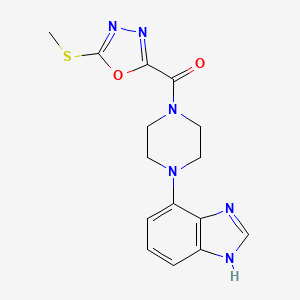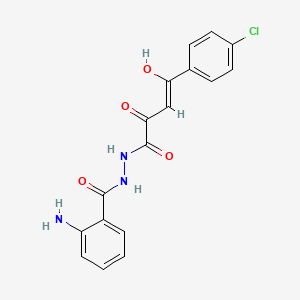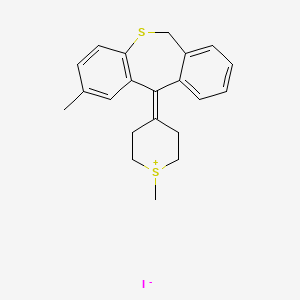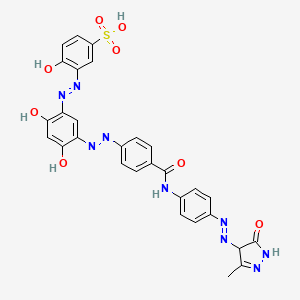
3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its multiple azo groups, which are responsible for its intense coloration, making it useful in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl moiety. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Azo Coupling Reactions: The pyrazole derivative is then subjected to azo coupling reactions with various diazonium salts. These reactions are typically carried out in an alkaline medium to facilitate the formation of azo bonds.
Sulphonation: The final step involves the sulphonation of the aromatic ring, which is achieved by treating the compound with sulfuric acid or oleum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or filtration to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro derivatives.
Reduction: Reduction of the azo groups can yield amine derivatives, which can further participate in various chemical reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitro compounds, sulfonic acids.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye intermediate and as a reagent in various analytical techniques. Its intense coloration makes it suitable for use in spectrophotometric analysis.
Biology
In biological research, the compound can be used as a staining agent for tissues and cells, aiding in the visualization of cellular structures under a microscope.
Medicine
Industry
In the industrial sector, this compound is primarily used in the manufacture of dyes and pigments. Its vibrant color properties make it valuable in textile, ink, and paint industries.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo bonds can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonic acid
- 2,4-Dihydroxyphenylazo-4-hydroxybenzenesulphonic acid
- 4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenylamine
Uniqueness
The uniqueness of 3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid lies in its multiple azo groups and the presence of both hydroxyl and sulfonic acid functional groups. These features contribute to its intense coloration and reactivity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
84963-11-1 |
|---|---|
Fórmula molecular |
C29H23N9O8S |
Peso molecular |
657.6 g/mol |
Nombre IUPAC |
3-[[2,4-dihydroxy-5-[[4-[[4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C29H23N9O8S/c1-15-27(29(43)38-31-15)37-33-19-8-6-17(7-9-19)30-28(42)16-2-4-18(5-3-16)32-34-22-13-23(26(41)14-25(22)40)36-35-21-12-20(47(44,45)46)10-11-24(21)39/h2-14,27,39-41H,1H3,(H,30,42)(H,38,43)(H,44,45,46) |
Clave InChI |
CLGCCWRIRMVLNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)C1N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4O)O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B12747752.png)
